Ethyl 4-(4-methylphenyl)-6-(morpholin-4-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(4-methylphenyl)-6-(morpholin-4-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methylphenyl)-6-(morpholin-4-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrimidine ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of the morpholin-4-ylmethyl group: This step often involves the use of a morpholine derivative and a suitable alkylating agent.
Final esterification: The carboxylate group is introduced through esterification reactions, often using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methylphenyl)-6-(morpholin-4-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4-methylphenyl)-6-(morpholin-4-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: Used in the development of new materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methylphenyl)-6-(morpholin-4-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenethylamine: Shares the 4-methylphenyl group but differs in the rest of the structure.
Morpholine derivatives: Compounds containing the morpholine ring but with different substituents.
Uniqueness
Ethyl 4-(4-methylphenyl)-6-(morpholin-4-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H25N3O4 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 4-(4-methylphenyl)-6-(morpholin-4-ylmethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H25N3O4/c1-3-26-18(23)16-15(12-22-8-10-25-11-9-22)20-19(24)21-17(16)14-6-4-13(2)5-7-14/h4-7,17H,3,8-12H2,1-2H3,(H2,20,21,24) |
InChI Key |
DQRQFOWLFDSGCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C)CN3CCOCC3 |
Origin of Product |
United States |
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